3-Bromo-4-(bromomethyl)-7-methoxy-2H-1-benzopyran-2-one
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Overview
Description
3-Bromo-4-(bromomethyl)-7-methoxy-2H-1-benzopyran-2-one is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(bromomethyl)-7-methoxy-2H-1-benzopyran-2-one typically involves multiple steps. One common approach is to start with a benzopyran derivative and introduce the bromine atoms through bromination reactions. The methoxy group can be introduced via methylation reactions. Specific conditions such as the use of bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or light can facilitate the bromination process .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can improve scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(bromomethyl)-7-methoxy-2H-1-benzopyran-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to remove the bromine atoms or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other related compounds .
Scientific Research Applications
3-Bromo-4-(bromomethyl)-7-methoxy-2H-1-benzopyran-2-one has several scientific research applications:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms or as a potential lead compound in drug discovery.
Medicine: Due to its potential biological activity, it may be investigated for therapeutic applications, such as anti-inflammatory or anticancer agents.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(bromomethyl)-7-methoxy-2H-1-benzopyran-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The bromine atoms and methoxy group can affect its binding affinity and specificity towards molecular targets. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methylthiophene:
3-Bromo-4-methoxybenzonitrile: Used as an intermediate in pharmaceutical synthesis.
Uniqueness
3-Bromo-4-(bromomethyl)-7-methoxy-2H-1-benzopyran-2-one is unique due to its specific substitution pattern on the benzopyran ring.
Properties
CAS No. |
77067-28-8 |
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Molecular Formula |
C11H8Br2O3 |
Molecular Weight |
347.99 g/mol |
IUPAC Name |
3-bromo-4-(bromomethyl)-7-methoxychromen-2-one |
InChI |
InChI=1S/C11H8Br2O3/c1-15-6-2-3-7-8(5-12)10(13)11(14)16-9(7)4-6/h2-4H,5H2,1H3 |
InChI Key |
XXFLHBXRDQUHHN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(C(=O)O2)Br)CBr |
Origin of Product |
United States |
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